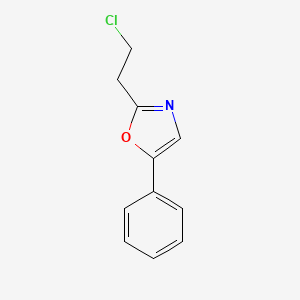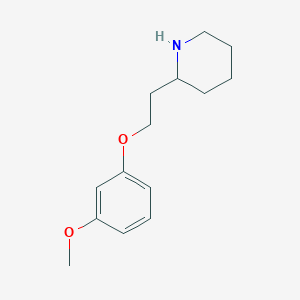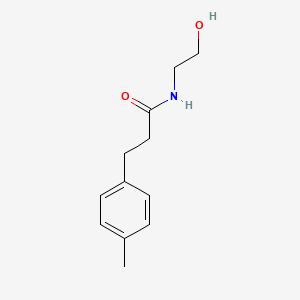![molecular formula C9H4BrN3OS B1454093 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile CAS No. 1339218-06-2](/img/structure/B1454093.png)
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Overview
Description
“3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile” is a chemical compound with the molecular formula C9H4BrN3OS . It is a derivative of the 1,3,4-thiadiazole class of compounds . The compound has a molecular weight of 282.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzonitrile group attached to a 5-bromo-1,3,4-thiadiazol-2-yl group via an oxygen atom . The InChI code for the compound is 1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-6(5-11)2-4-7/h1-4H .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 110 - 112°C .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanines substituted with derivatives including the 1,3,4-thiadiazole moiety has shown promising applications in photodynamic therapy (PDT) for cancer treatment. The synthesized compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for effective Type II photosensitizers in PDT. This suggests their potential utility in cancer therapy, offering a less invasive alternative to traditional treatments (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Studies
Thiadiazole derivatives have been investigated for their antibacterial and antifungal activities. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant antibacterial and antifungal effects, suggesting their potential as antimicrobial agents in medical applications (Lamani, Shetty, Kamble, & Khazi, 2009).
Organic Photovoltaics
Studies have focused on the synthesis of π-conjugated polymers containing thiadiazole units for use in organic photovoltaic devices. These materials show promise due to their suitable bandgaps and energy levels for solar energy conversion, indicating their potential in improving the efficiency of polymer solar cells (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOGXFNEKFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)


amine](/img/structure/B1454020.png)


![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)


![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)